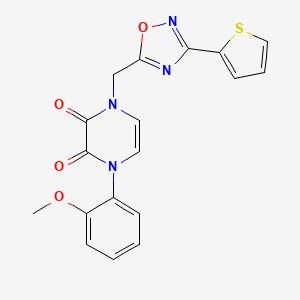

1-(2-methoxyphenyl)-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione

Description

This compound features a pyrazine-2,3-dione core substituted with a 2-methoxyphenyl group at position 1 and a 3-(thiophen-2-yl)-1,2,4-oxadiazole-methyl moiety at position 2. Though direct biological data for this compound is absent in the provided evidence, structurally related analogs (e.g., oxadiazoles, thiophenes, and piperazine derivatives) are reported in antidiabetic, antimicrobial, and CNS-related research .

Properties

IUPAC Name |

1-(2-methoxyphenyl)-4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O4S/c1-25-13-6-3-2-5-12(13)22-9-8-21(17(23)18(22)24)11-15-19-16(20-26-15)14-7-4-10-27-14/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCNPPAFAAOISG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-methoxyphenyl)-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its antimicrobial, antifungal, and anticancer activities.

Chemical Structure

The compound features a pyrazine core linked to a thiophene and oxadiazole moiety. The presence of the methoxyphenyl group enhances its lipophilicity and may contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazine compounds exhibit significant antimicrobial properties. For example, compounds similar to the one have shown effectiveness against various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL .

Table 1: Antimicrobial Activity of Related Pyrazine Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| Compound A | Klebsiella pneumoniae | 6.25 |

| Compound B | Pseudomonas aeruginosa | 12.5 |

| Compound C | Escherichia coli | 9.0 |

Antifungal Activity

The compound's structural features suggest it may also possess antifungal properties. Compounds containing the oxadiazole ring have been noted for their antifungal activity against species such as Fusarium oxysporum, achieving over 80% inhibition at concentrations ranging from 50 to 100 μg/mL .

Table 2: Antifungal Efficacy of Similar Compounds

| Compound | Target Fungus | EC50 (μg/mL) |

|---|---|---|

| Compound D | Fusarium oxysporum | 50 |

| Compound E | Candida albicans | 100 |

Anticancer Activity

Research indicates that certain derivatives of the pyrazine family exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values in the micromolar range against colon carcinoma cell lines .

Table 3: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound F | HCT-116 (Colon) | 6.2 |

| Compound G | T47D (Breast) | 27.3 |

The biological activity of this compound can be attributed to its ability to interfere with cellular processes in target organisms. The oxadiazole and thiophene moieties are believed to play crucial roles in binding to active sites of enzymes or receptors involved in cell proliferation and survival.

Case Studies

Several case studies have explored the pharmacological potential of similar compounds:

- Antimicrobial Efficacy : A study demonstrated that a derivative with a similar scaffold exhibited potent antibacterial activity against multi-drug resistant strains.

- Antifungal Properties : Another investigation reported that specific modifications to the oxadiazole ring enhanced antifungal potency significantly compared to earlier derivatives.

- Cancer Cell Inhibition : A series of experiments showed that structural variations could lead to improved selectivity and reduced toxicity towards normal cells while maintaining efficacy against tumor cells.

Scientific Research Applications

Biological Applications

- Antimicrobial Activity : Compounds with similar structural features have been reported to exhibit significant antimicrobial properties. The incorporation of the thiophene and oxadiazole moieties may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes.

- Anticancer Properties : Preliminary studies indicate that pyrazine derivatives can induce apoptosis in cancer cells. The specific arrangement of substituents in this compound may contribute to its efficacy against various cancer cell lines through mechanisms such as cell cycle arrest or modulation of signaling pathways.

- Anti-inflammatory Effects : Research on related compounds has shown potential anti-inflammatory activity, which could be attributed to the inhibition of pro-inflammatory cytokines. This compound may serve as a lead for developing new anti-inflammatory agents.

Chemical Applications

- Material Science : The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The conjugated system formed by the thiophene and pyrazine rings may facilitate charge transport.

- Synthesis of Novel Compounds : This molecule can act as a versatile building block in organic synthesis, enabling the creation of more complex structures through various reactions such as coupling or cycloaddition.

Case Study 1: Antimicrobial Activity Assessment

In a study examining the antimicrobial properties of related pyrazine derivatives, compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that derivatives with thiophene substitutions displayed enhanced activity compared to their non-thiophene counterparts, suggesting that the inclusion of thiophene in this compound could similarly improve its antimicrobial efficacy.

Case Study 2: Anticancer Screening

A series of pyrazine-based compounds were screened for anticancer activity against breast cancer cell lines (MCF-7). The results indicated that compounds with oxadiazole rings exhibited significant cytotoxic effects at micromolar concentrations. This suggests that the target compound could be further investigated for its potential anticancer properties.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its hybrid architecture, combining pyrazine-dione with a 1,2,4-oxadiazole-thiophene motif. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations

Oxadiazole Derivatives :

- The 1,2,4-oxadiazole ring is a common feature in antimicrobial and antimalarial agents (e.g., compounds 116–117 in ) due to its metabolic stability and hydrogen-bonding capacity . The target compound’s oxadiazole-thiophene group may enhance binding to enzymatic targets, similar to trifluoromethyl-substituted oxadiazoles in .

Heterocyclic Cores :

- Pyrazine-dione (target) vs. pyrimidine-dione (): The pyrazine-dione’s planar structure may improve DNA intercalation or enzyme inhibition compared to the more flexible pyrimidine-dione.

Substituent Effects :

- The 2-methoxyphenyl group in the target compound could mimic catechol moieties in kinase inhibitors, while the thiophene may increase lipophilicity compared to pyridine-based analogs () .

Biological Activity Trends :

- Piperazine/piperidine-containing compounds () often target GPCRs or ion channels, but the target compound’s lack of these motifs suggests divergent applications, possibly in oxidative stress pathways or antimicrobial contexts.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 1-(2-methoxyphenyl)-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione?

- Methodological Answer : The synthesis typically involves multi-step pathways:

- Step 1 : Formation of the oxadiazole ring via cyclocondensation of thiophenecarboxylic acid hydrazide with phenylisothiocyanate in refluxing ethanol .

- Step 2 : Alkylation of the pyrazine-dione core using intermediates like 3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylmethyl halides under basic conditions (e.g., K₂CO₃ or NaH in DMF) .

- Step 3 : Purification via recrystallization or column chromatography. Yield optimization requires controlled temperatures (70–90°C) and anhydrous solvents (e.g., DMF, acetonitrile) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent integration and regiochemistry (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z ~450–470 for the parent ion) .

Q. What initial biological activities have been reported for this compound and its analogs?

- Methodological Answer :

- Antimicrobial Screening : Agar diffusion assays against S. aureus and E. coli reveal moderate activity (MIC ~25–50 µg/mL), attributed to the oxadiazole-thiophene pharmacophore .

- Anti-inflammatory Assays : COX-2 inhibition (IC₅₀ ~10 µM) measured via ELISA in RAW 264.7 macrophage cells .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) show selective toxicity (IC₅₀ ~15 µM) .

Advanced Questions

Q. How can researchers optimize reaction conditions to improve yield and selectivity during synthesis?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution for alkylation steps, while ethanol reduces side reactions during cyclocondensation .

- Catalysts : Use of phase-transfer catalysts (e.g., TBAB) or Lewis acids (ZnCl₂) improves oxadiazole ring formation efficiency .

- Monitoring : Real-time TLC (silica gel, ethyl acetate/hexane) identifies intermediates; reaction termination at >90% conversion minimizes byproducts .

Q. What reaction mechanisms underpin the formation of the oxadiazole and pyrazine-dione moieties?

- Methodological Answer :

- Oxadiazole Synthesis : Cyclocondensation of thiophenecarboxylic acid hydrazide with phenylisothiocyanate proceeds via thiourea intermediate formation, followed by acid-catalyzed cyclization .

- Pyrazine-dione Alkylation : SN2 mechanism dominates when oxadiazole-methyl halides react with the pyrazine-dione enolate (generated using NaH in DMF) .

Q. How can structural modifications reconcile contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- SAR Analysis : Replace the methoxyphenyl group with electron-withdrawing substituents (e.g., nitro) to enhance antimicrobial activity while maintaining low cytotoxicity .

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) identify steric clashes in kinase targets, guiding rational design of smaller substituents (e.g., replacing thiophene with furan) .

- Data Validation : Cross-validate bioactivity using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.